molecular formula C17H19N5O2S B11005245 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11005245
M. Wt: 357.4 g/mol
InChI Key: PITWJTLYBIEOSF-UHFFFAOYSA-N
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Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that features a thiadiazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the quinazolinone moiety, followed by their coupling.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Quinazolinone Moiety: The quinazolinone structure is often prepared by the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and quinazolinone intermediates under conditions that promote the formation of the desired hexanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: Both the thiadiazole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the quinazolinone moiety may produce dihydroquinazolinones.

Scientific Research Applications

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The quinazolinone moiety may bind to DNA or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C17H19N5O2S/c1-12-20-21-17(25-12)19-15(23)9-3-2-6-10-22-11-18-14-8-5-4-7-13(14)16(22)24/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,19,21,23)

InChI Key

PITWJTLYBIEOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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